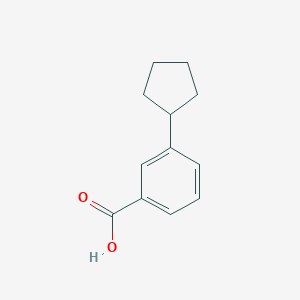

3-Cyclopentylbenzoic acid

Description

3-Cyclopentylbenzoic acid is a benzoic acid derivative featuring a cyclopentyl group substituted at the 3-position of the aromatic ring.

Properties

IUPAC Name |

3-cyclopentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVWASOWRGJNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941835 | |

| Record name | 3-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19920-79-7 | |

| Record name | NSC126990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclopentylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.

Major Products:

Oxidation: Cyclopentyl ketone derivatives.

Reduction: Cyclopentyl alcohol derivatives.

Substitution: Various substituted cyclopentylbenzoic acids.

Scientific Research Applications

3-Cyclopentylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopentylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

3-(Cyclopentyloxy)-4-Methoxybenzoic Acid

Structure : This analog contains a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the benzoic acid backbone .

Key Differences :

- Substituent Effects: The cyclopentyloxy group introduces an ether linkage, increasing polarity compared to the direct cyclopentyl substitution in 3-cyclopentylbenzoic acid.

- Molecular Weight: Higher molecular weight (unreported in evidence) due to the methoxy and cyclopentyloxy groups. Applications: Such derivatives are often explored in drug design for their improved bioavailability and metabolic stability compared to non-ether analogs .

3-(Cyclohexanecarbonyl-amino)-2-Methyl-benzoic Acid

Structure : Features a cyclohexanecarbonyl-amide group at the 3-position and a methyl group at the 2-position .

Key Differences :

- The methyl group adds steric hindrance.

- Molecular Weight : 261.32 g/mol (higher than this compound due to the cyclohexane and amide moieties) .

Applications : Amide-containing benzoic acids are commonly used in peptide mimetics or enzyme inhibitors due to their structural mimicry of natural substrates .

3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)benzoic Acid

Structure : Incorporates a 1,2,4-oxadiazole ring with a cyclopropyl substituent at the 3-position of the benzoic acid .

Key Differences :

- Heterocyclic Influence : The oxadiazole ring enhances π-π stacking interactions and metabolic stability. The cyclopropyl group adds strain and lipophilicity.

- Molecular Weight : 230.22 g/mol, lower than cyclohexane/cyclopentyl analogs due to the compact oxadiazole ring .

Applications : Oxadiazole derivatives are prominent in medicinal chemistry for their antimicrobial and anti-inflammatory properties .

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound* | Not Provided | C₁₂H₁₄O₂ | ~190.24 | Cyclopentyl (C₅H₉) at 3-position |

| 3-(Cyclopentyloxy)-4-Methoxybenzoic Acid | Not Provided | C₁₃H₁₆O₄ | ~252.27† | Cyclopentyloxy, Methoxy |

| 3-(Cyclohexanecarbonyl-amino)-2-Methyl-benzoic Acid | 878738-34-2 | C₁₅H₁₉NO₃ | 261.32 | Cyclohexanecarbonyl-amide, Methyl |

| 3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)benzoic Acid | 775304-11-5 | C₁₂H₁₀N₂O₃ | 230.22 | Oxadiazole, Cyclopropyl |

*Hypothetical molecular formula/weight based on cyclopentyl substitution.

†Estimated based on formula C₁₃H₁₆O₄.

Research Findings and Implications

- Lipophilicity : Cyclopentyl and cyclopropyl substituents increase lipophilicity compared to polar groups like methoxy or amides, affecting membrane permeability .

- Acidity : Electron-withdrawing groups (e.g., oxadiazole) reduce the pKa of the carboxylic acid, enhancing solubility in basic environments .

- Biological Activity : Amide and heterocyclic analogs show promise in targeting enzymes (e.g., cyclooxygenase) due to their ability to mimic peptide bonds or engage in specific interactions .

Biological Activity

3-Cyclopentylbenzoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to the benzoic acid structure. The molecular formula is , and it is classified as an aromatic carboxylic acid. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on its effects on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) showed that this compound can inhibit the enzyme's activity, which is crucial in cancer cell proliferation and survival. The inhibition of CAMKK2 leads to reduced cell migration and invasion in various cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways. For instance, it has been shown to inhibit CAMKK2, which plays a role in various cellular processes including metabolism and inflammation. By inhibiting this kinase, the compound can disrupt signaling cascades that contribute to tumor growth and inflammatory responses .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in preclinical models:

- Inhibition of CAMKK2 : A detailed study revealed that this compound inhibited CAMKK2 with an IC50 value in the nanomolar range, demonstrating potent activity against this target. The study highlighted its potential for further development as a therapeutic agent for cancer treatment .

- Anti-inflammatory Activity : In models of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory diseases .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopentylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki-Miyaura coupling is a robust method for introducing cyclopentyl groups to aromatic rings. For example, 3-iodobenzoic acid can react with cyclopentylboronic acid under Pd catalysis (e.g., PdCl₂) in a basic aqueous medium (e.g., NaOH) to form this compound . Key variables include catalyst loading (1-5 mol%), solvent (ethanol/water mixtures), and temperature (80-100°C). Yield optimization requires monitoring via HPLC or TLC, with typical yields ranging from 60-85% depending on steric hindrance .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5-2.5 ppm; aromatic protons at δ 7.0-8.0 ppm). IR spectroscopy verifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) assesses purity (>95% required for biological assays) .

- Elemental Analysis : Confirm empirical formula (C₁₂H₁₄O₂) with ≤0.3% deviation .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : Solubility varies significantly:

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the cyclopentyl group on the benzoic acid’s carbonyl carbon. Key parameters:

- LUMO Energy : Lower LUMO (-2.1 eV) indicates higher electrophilicity compared to unsubstituted benzoic acid (-1.8 eV) .

- Reaction Barriers : Compare activation energies for esterification (ΔG‡ ~25 kcal/mol) vs. amidation (ΔG‡ ~28 kcal/mol) to prioritize synthetic routes .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?

- Methodological Answer : Conflicting results (e.g., inconsistent enzyme inhibition IC₅₀ values) may arise from:

- Clustered Data : Use mixed-effects models to account for batch variability (e.g., catalyst lot, solvent purity) .

- Assay Conditions : Normalize data to controls (e.g., pH 7.4 vs. 6.5 alters ionization of the carboxylic acid group).

- Meta-Analysis : Apply Cohen’s d to quantify effect sizes across studies, prioritizing results with d >0.8 .

Q. How does steric hindrance from the cyclopentyl group influence regioselectivity in Friedel-Crafts acylations?

- Methodological Answer : The bulky cyclopentyl group directs electrophilic attack to the para position of the benzene ring. Experimental validation:

- Competitive Reactions : Compare acylation of this compound vs. 3-methylbenzoic acid using AlCl₃ catalysis.

- X-ray Crystallography : Confirm para-substitution in products (C-C bond angles ~120°).

- Kinetic Isotope Effects : Deuterium labeling (C₆D₅ vs. C₆H₅) quantifies steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.